

Application Notes and Protocols: Nuclear Magnetic Resonance Spectroscopy of Daphnilongeridine

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Compound of Interest

Compound Name: *Daphnilongeridine*

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Introduction

Daphnilongeridine is a complex alkaloid isolated from the branches of *Daphniphyllum macropodum* Miq.[1]. As a member of the *Daphniphyllum* alkaloids, it is part of a structurally diverse family of natural products with interesting biological activities. Some compounds in this class have shown potential cytotoxic and neuroprotective properties, making them of interest to the drug discovery and development community[2]. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structure elucidation and characterization of such complex natural products.

This document provides a general framework for the NMR analysis of **Daphnilongeridine**. However, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available ^1H and ^{13}C NMR spectral data for **Daphnilongeridine**. The following protocols and data tables are therefore presented as a template based on standard methodologies for the analysis of novel *Daphniphyllum* alkaloids. Researchers who have isolated this compound would need to acquire the experimental data and insert it into the provided framework.

Data Presentation

The complete NMR characterization of **Daphnilongeridine** would require the acquisition of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra. The data obtained from these experiments would be compiled into the following tables for clear and concise presentation.

Table 1: ^1H NMR Data for **Daphnilongeridine** (CDCl_3 , 500 MHz)

Position	δH (ppm)	Multiplicity	J (Hz)
Data Not Available			

Table 2: ^{13}C NMR Data for **Daphnilongeridine** (CDCl_3 , 125 MHz)

Position	δC (ppm)
Data Not Available	

Experimental Protocols

The following are detailed protocols for the preparation of a sample of **Daphnilongeridine** for NMR analysis and the setup of common NMR experiments.

Sample Preparation

Objective: To prepare a high-purity sample of **Daphnilongeridine** suitable for high-resolution NMR spectroscopy.

Materials:

- Isolated and purified **Daphnilongeridine** ($\geq 95\%$ purity)
- Deuterated chloroform (CDCl_3 , 99.8 atom % D) with 0.03% (v/v) tetramethylsilane (TMS)
- NMR tube (5 mm, high precision)
- Vortex mixer

- Pipettes

Protocol:

- Accurately weigh approximately 5-10 mg of purified **Daphnilongeridine**.
- Dissolve the sample in approximately 0.6 mL of CDCl_3 with TMS in a clean, dry vial.
- Gently vortex the vial to ensure complete dissolution of the compound.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

NMR Data Acquisition

Objective: To acquire a comprehensive set of NMR data for the structural elucidation of **Daphnilongeridine**.

Instrumentation:

- 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

General Parameters:

- Solvent: CDCl_3
- Temperature: 298 K (25 °C)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm for ^1H and ^{13}C .

Specific Experiments:

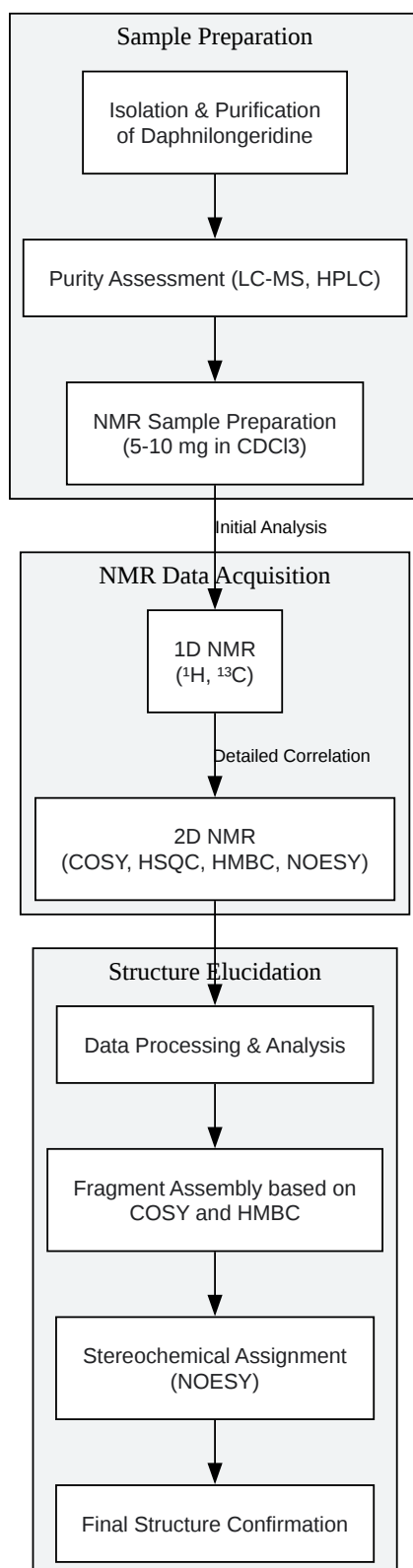
- ^1H NMR (Proton):
 - Pulse Program: zg30
 - Spectral Width: 12-16 ppm

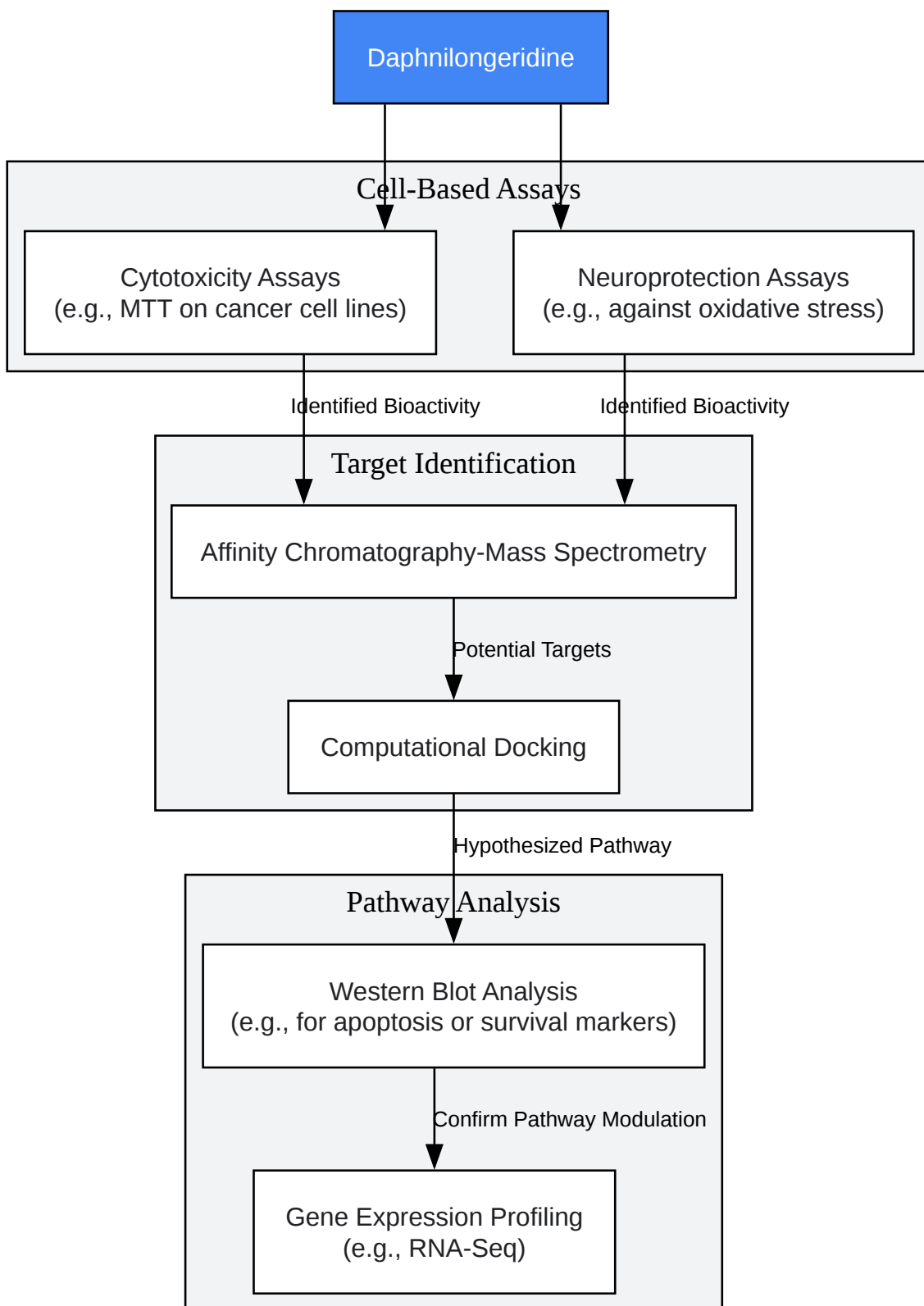
- Acquisition Time: ~3-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64 (depending on sample concentration)
- ¹³C NMR (Carbon):
 - Pulse Program: zgpg30 (proton decoupled)
 - Spectral Width: 200-240 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- 2D COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
 - Pulse Program: cosygpqf
 - Spectral Width (F2 and F1): 12-16 ppm
 - Number of Increments: 256-512 in F1
 - Number of Scans per Increment: 8-16
- 2D HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
 - Pulse Program: hsqcedetgpsisp2.3
 - Spectral Width (F2 - ¹H): 12-16 ppm
 - Spectral Width (F1 - ¹³C): 180-220 ppm
 - Number of Increments: 256

- Number of Scans per Increment: 16-32
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations.
 - Pulse Program: hmbcgp1pndqf
 - Spectral Width (F2 - ^1H): 12-16 ppm
 - Spectral Width (F1 - ^{13}C): 200-240 ppm
 - Number of Increments: 512
 - Number of Scans per Increment: 32-64
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, aiding in stereochemical assignments.
 - Pulse Program: noesygp1ph
 - Spectral Width (F2 and F1): 12-16 ppm
 - Mixing Time: 300-800 ms
 - Number of Increments: 256-512 in F1
 - Number of Scans per Increment: 16-32

Visualization of Experimental Workflow

The logical flow of experiments for the structural elucidation of **Daphnilongeridine** is outlined below.





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References

- 1. Daphnilongeridine CAS#: 922522-15-4 [amp.chemicalbook.com]
- 2. Daphnilongeridine [myskinrecipes.com]
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